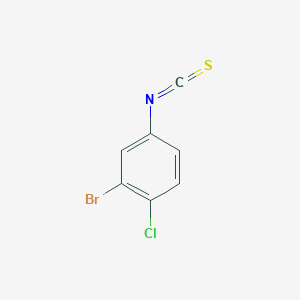

3-Bromo-4-chlorophenyl Isothiocyanate

CAS No.:

Cat. No.: VC18335915

Molecular Formula: C7H3BrClNS

Molecular Weight: 248.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrClNS |

|---|---|

| Molecular Weight | 248.53 g/mol |

| IUPAC Name | 2-bromo-1-chloro-4-isothiocyanatobenzene |

| Standard InChI | InChI=1S/C7H3BrClNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |

| Standard InChI Key | DLXDYQCJECACTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N=C=S)Br)Cl |

Introduction

Chemical Structure and Nomenclature

Structural Features

3-Bromo-4-chlorophenyl isothiocyanate belongs to the aryl isothiocyanate family, characterized by the –N=C=S group attached to an aromatic ring. The substitution pattern (bromine at position 3, chlorine at position 4) distinguishes it from other isomers, such as 4-bromo-3-chlorophenyl isothiocyanate, which reverses the halogen positions . The molecular formula is C₇H₃BrClNS, with a molecular weight of 248.53 g/mol .

Isomerism Considerations

Positional isomerism significantly impacts the compound’s reactivity and physical properties. For instance, 4-bromo-3-chlorophenyl isothiocyanate exhibits a density of 1.63 g/cm³ and a boiling point of 330.1°C , while the 3-bromo-4-chloro variant’s properties remain less documented. Such isomers often require distinct synthetic strategies due to differences in steric and electronic effects.

Synthesis Methods

Halogenation and Isothiocyanate Formation

A common route to aryl isothiocyanates involves treating halogenated anilines with thiophosgene or thiocyanate precursors. For example, 4-bromo-3-chloroaniline can react with thiophosgene in dichloromethane under basic conditions (e.g., sodium bicarbonate) to yield the corresponding isothiocyanate . This method, adapted from the synthesis of 3-bromo-4-fluorophenyl isothiocyanate, achieves yields up to 94% when conducted at 0°C for 2 hours .

Physicochemical Properties

Physical Characteristics

Data for 4-bromo-3-chlorophenyl isothiocyanate provides a proxy for understanding the target compound:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.53 g/mol | |

| Density | 1.63 g/cm³ | |

| Boiling Point | 330.1°C at 760 mmHg | |

| Flash Point | 153.4°C | |

| LogP (Partition Coefficient) | 3.84 |

The high logP value indicates significant lipophilicity, suggesting utility in lipid-soluble formulations .

Spectroscopic Data

While specific spectral data for 3-bromo-4-chlorophenyl isothiocyanate is unavailable, related compounds exhibit characteristic IR absorption bands at 2050–2100 cm⁻¹ (N=C=S stretch) and NMR signals consistent with aromatic protons and halogen substituents .

Applications in Organic Synthesis

Building Block for Heterocycles

Aryl isothiocyanates are pivotal in constructing nitrogen- and sulfur-containing heterocycles. For instance, they participate in cycloaddition reactions to form thiazolidinones and quinazolines, which are pharmacologically active scaffolds . The bromine and chlorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitutions .

Pharmaceutical Intermediates

Halogenated isothiocyanates serve as intermediates in anticancer and antimicrobial agents. The bromine atom’s leaving-group potential enables further functionalization, such as Suzuki-Miyaura couplings, to introduce biaryl motifs .

Future Perspectives

Green Synthesis Innovations

Current methods rely on hazardous reagents like thiophosgene. Emerging approaches, such as enzyme-catalyzed isothiocyanate formation or microwave-assisted reactions, could enhance sustainability .

Expanding Biomedical Applications

Further research is needed to explore the compound’s bioactivity, particularly in targeting cysteine proteases or as a warhead in covalent inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume